MFCD18317419

Description

MFCD18317419 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Such comparisons typically focus on physicochemical properties (e.g., molecular weight, solubility), structural features, synthesis routes, and pharmacological or industrial relevance .

Properties

IUPAC Name |

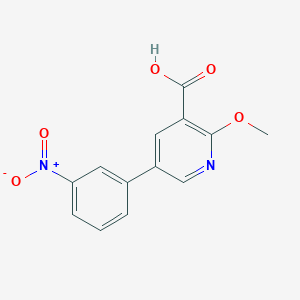

2-methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-20-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(5-8)15(18)19/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWESJCQIJIKVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687512 | |

| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-03-4 | |

| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18317419 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. For instance, one common method involves the reaction of precursor compounds in the presence of a catalyst, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar principles as the laboratory methods but on a much larger scale. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems helps in achieving consistent quality and high throughput.

Chemical Reactions Analysis

MFCD18317419 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.

Types of Reactions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions involving this compound can occur with various nucleophiles or electrophiles, depending on the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired product and the specific application. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Scientific Research Applications

MFCD18317419 has a wide range of applications in scientific research, spanning multiple disciplines.

Chemistry

In chemistry, this compound is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for developing new compounds and studying reaction mechanisms.

Biology

In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a useful probe for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It is being studied for its ability to modulate specific molecular targets, which could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science, catalysis, and environmental science.

Mechanism of Action

The mechanism of action of MFCD18317419 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function.

Molecular Targets and Pathways

This compound targets specific proteins and enzymes involved in various biological processes. By modulating the activity of these targets, the compound can influence cellular signaling pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate MFCD18317419, we analyze structurally and functionally related compounds from the evidence, emphasizing key parameters:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Similarities: Halogenation (Br in CAS 1761-61-1; Cl in CAS 918538-05-3) suggests this compound may also incorporate halogens, influencing reactivity and binding affinity .

Physicochemical Properties :

- Molecular weight (~190–200 g/mol) aligns with drug-like properties, favoring oral bioavailability .

- Solubility trends (e.g., ESOL scores ≤-2.47) indicate moderate aqueous solubility, necessitating formulation optimization for therapeutic use .

Synthesis Efficiency :

- Catalyst reuse (e.g., A-FGO in ) and solvent selection (THF vs. DMF) impact yield and environmental sustainability. This compound’s synthesis may prioritize green chemistry principles .

Pharmacological and Safety Profiles :

- Bioavailability scores (e.g., 0.55 for CAS 1761-61-1) and CYP inhibition data (CAS 918538-05-3) highlight the need for detailed ADMET studies for this compound .

- Hazard profiles vary with substituents; halogenated compounds often require careful handling .

Methodological Considerations:

- Data Gaps : The absence of explicit data for this compound underscores the importance of rigorous characterization per ICH guidelines, including structural elucidation (NMR, MS) and purity assays .

- Comparative Frameworks : Studies should follow standardized protocols for solubility testing, synthetic route validation, and bioactivity screening to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.